molecular formula C11H10ClN5O3 B15186591 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(3-chlorophenyl)hydrazide CAS No. 81016-50-4

1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(3-chlorophenyl)hydrazide

Cat. No.: B15186591
CAS No.: 81016-50-4
M. Wt: 295.68 g/mol
InChI Key: POMQRRXAOKYNBL-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(3-chlorophenyl)hydrazide is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a carboxylic acid group at the 3-position, a methyl group at the 5-position, a nitro group at the 4-position, and a 2-(3-chlorophenyl)hydrazide substituent. These structural features confer unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(3-chlorophenyl)hydrazide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(3-chlorophenyl)hydrazide involves its interaction with specific molecular targets. For instance, as a DAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of D-amino acids and thereby reducing oxidative stress . The nitro and hydrazide groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(3-chlorophenyl)hydrazide is unique due to its combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of the nitro group enhances its potential as an enzyme inhibitor, while the hydrazide group allows for further functionalization .

Properties

CAS No.

81016-50-4

Molecular Formula

C11H10ClN5O3

Molecular Weight

295.68 g/mol

IUPAC Name

N'-(3-chlorophenyl)-5-methyl-4-nitro-1H-pyrazole-3-carbohydrazide

InChI

InChI=1S/C11H10ClN5O3/c1-6-10(17(19)20)9(15-13-6)11(18)16-14-8-4-2-3-7(12)5-8/h2-5,14H,1H3,(H,13,15)(H,16,18)

InChI Key

POMQRRXAOKYNBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C(=O)NNC2=CC(=CC=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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